4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid
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Overview
Description
4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group attached to a benzoic acid moiety through an ethylamino linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid typically involves multiple steps:
Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group can be synthesized through a cycloaddition reaction involving a suitable diene and a difluorocarbene source.
Attachment of the Ethylamino Group: The difluorocyclobutyl intermediate is then reacted with ethylamine under controlled conditions to form the ethylamino derivative.
Coupling with Benzoic Acid: The final step involves coupling the ethylamino derivative with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the effects of difluorocyclobutyl groups on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may impart unique pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorocyclobutyl group can influence the compound’s binding affinity and selectivity, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antihemorrhagic properties.
4-Amino-3-methylbenzoic acid: Used in various chemical syntheses.
Benzoic acid derivatives: Commonly used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
4-(((3,3-Difluorocyclobutyl)(ethyl)amino)methyl)benzoic acid is unique due to the presence of the difluorocyclobutyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H17F2NO2 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-[[(3,3-difluorocyclobutyl)-ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17F2NO2/c1-2-17(12-7-14(15,16)8-12)9-10-3-5-11(6-4-10)13(18)19/h3-6,12H,2,7-9H2,1H3,(H,18,19) |
InChI Key |
WVQCDULPLZHFGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C(=O)O)C2CC(C2)(F)F |
Origin of Product |
United States |
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